molecular formula C12H24ClN B13563278 2-(Cycloheptylmethyl)pyrrolidine hydrochloride

2-(Cycloheptylmethyl)pyrrolidine hydrochloride

Cat. No.: B13563278
M. Wt: 217.78 g/mol
InChI Key: PEFKHAAERDNXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is typically used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves the reaction of cycloheptylmethylamine with pyrrolidine under specific conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Cycloheptylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Cycloheptylmethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cycloheptylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H24ClN

Molecular Weight

217.78 g/mol

IUPAC Name

2-(cycloheptylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H23N.ClH/c1-2-4-7-11(6-3-1)10-12-8-5-9-13-12;/h11-13H,1-10H2;1H

InChI Key

PEFKHAAERDNXAY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC2CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.